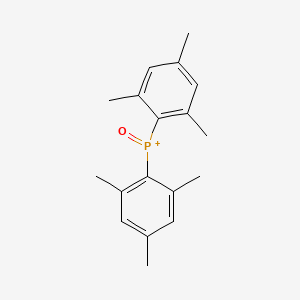

Dimesitylphosphine oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

oxo-bis(2,4,6-trimethylphenyl)phosphanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22OP/c1-11-7-13(3)17(14(4)8-11)20(19)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKCCMXBAIKMAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)[P+](=O)C2=C(C=C(C=C2C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22OP+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505218 | |

| Record name | Oxobis(2,4,6-trimethylphenyl)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23897-16-7 | |

| Record name | Oxobis(2,4,6-trimethylphenyl)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for Dimesitylphosphine Oxide and Its Analogues

Conventional Preparation Routes for Secondary Phosphine (B1218219) Oxides

Conventional methods for synthesizing secondary phosphine oxides (SPOs), such as dimesitylphosphine oxide, have been well-established, providing foundational routes to these valuable compounds. These methods primarily involve the use of phosphorus chlorides or phosphites as starting materials.

Synthesis from Phosphorus Chlorides

A primary route to secondary phosphine oxides involves the reaction of phosphorus trichloride (B1173362) with Grignard reagents. researchgate.netbenthamdirect.com This method typically proceeds through a double substitution on the phosphorus atom followed by hydrolysis to yield the desired SPO. researchgate.netbenthamdirect.com For instance, the synthesis of this compound can be achieved by reacting phosphorus trichloride with two equivalents of mesitylmagnesium bromide, followed by a hydrolysis step. While effective, this method can sometimes be hampered by side reactions and purification challenges, particularly with sterically hindered Grignard reagents. rug.nloup.com The reaction of sterically hindered aryllithium or Grignard reagents with phosphorus chlorides may afford triarylphosphines under specific conditions, and in some cases, tetraaryldiphosphine can be a major byproduct. oup.com

Another approach involves the hydrolysis of chlorophosphines. wikipedia.org For example, chlorodiphenylphosphine (B86185) can be hydrolyzed to yield diphenylphosphine (B32561) oxide. wikipedia.org This method, however, relies on the availability of the corresponding chlorophosphine precursor.

Grignard Reagent-Mediated Synthesis from Phosphites

An alternative and widely used method for the preparation of secondary phosphine oxides is the reaction of dialkyl phosphites, such as diethyl phosphite, with Grignard reagents. researchgate.netbenthamdirect.comorgsyn.org This reaction typically requires two equivalents of the Grignard reagent to form the desired secondary phosphine oxide. researchgate.netbenthamdirect.com This approach has been successfully employed for the synthesis of various SPOs, including those with bulky substituents like this compound. orgsyn.org The reaction of diethyl phosphonate (B1237965) with alkyl or aryl Grignards can produce secondary phosphine oxides and unsymmetrical tertiary phosphine oxides. stackexchange.com

| Starting Material | Reagent | Product | Reference |

| Phosphorus Trichloride | Grignard Reagent | Secondary Phosphine Oxide | researchgate.netbenthamdirect.com |

| Dialkyl Phosphite | Grignard Reagent (2 equiv.) | Secondary Phosphine Oxide | researchgate.netbenthamdirect.comorgsyn.org |

| Diethyl Phosphonate | Alkyl/Aryl Grignard Reagent | Secondary/Tertiary Phosphine Oxide | stackexchange.com |

Reduction of Secondary Phosphine Oxides to Secondary Phosphines and Interconversions

Secondary phosphine oxides can be reduced to the corresponding secondary phosphines, which are themselves important synthetic intermediates and ligands. rsc.org A variety of reducing agents have been employed for this transformation. Diisobutylaluminum hydride (DIBAL-H) and triisobutylaluminum (B85569) have proven to be highly effective reductants for a wide range of SPOs, including sterically hindered examples like this compound. orgsyn.orgnih.govresearchgate.net These reagents offer the advantage of mild reaction conditions, often allowing for reductions at low temperatures. nih.govresearchgate.net

Other reducing agents such as trichlorosilane (B8805176) in the presence of a base like triethylamine (B128534) can also be used, although this method can be less suitable for large-scale industrial applications due to the properties of trichlorosilane. wikipedia.orggoogle.com The choice of reducing agent and conditions can influence the stereochemical outcome of the reduction when dealing with P-chiral phosphine oxides. wikipedia.orgrsc.org

The interconversion between secondary phosphine oxides and secondary phosphines is a crucial aspect of their chemistry. The oxidation of secondary phosphines to their corresponding oxides is a common process, and in some cases, this oxidation is intentionally performed to protect the phosphine during purification, followed by a subsequent reduction step. nih.gov

Metal-Catalyzed Carbon-Phosphorus Bond Formation

In recent years, metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-phosphorus (C-P) bonds, offering a more direct and versatile approach to the synthesis of phosphine oxides and their derivatives.

Palladium-Catalyzed C-P Coupling Reactions

Palladium catalysis has been at the forefront of the development of C-P bond-forming reactions. acs.org These reactions typically involve the coupling of a phosphorus-containing nucleophile, such as a secondary phosphine oxide, with an aryl or heteroaryl halide or triflate. acs.orgorganic-chemistry.org An efficient procedure for C-P bond formation has been developed via the palladium-catalyzed reaction between dichloroheterocycles and secondary phosphine oxides. organic-chemistry.org This methodology has been extended to monohalohetarenes and monohaloarenes with a wide variety of steric and electronic properties of the halides. organic-chemistry.org

Aryl nonaflates have also been shown to be effective substrates for palladium-catalyzed C-P bond-forming reactions, with the addition of sodium iodide accelerating the reaction. acs.org This allows for the rapid synthesis of a range of aryl phosphine oxides. acs.org

More recently, a novel palladium-catalyzed C-P(III) bond formation has been developed using acylphosphines as phosphination reagents, which are more stable to air and moisture than traditional secondary phosphines. organic-chemistry.org This method allows for the direct synthesis of trivalent phosphines from aryl bromides and triflates. organic-chemistry.org

| Catalyst System | Substrates | Product | Reference |

| Pd(OAc)₂/dppf/Cs₂CO₃ | Dichloroheterocycles and Secondary Phosphine Oxides | Heterocyclic Tertiary Phosphine Oxides | organic-chemistry.org |

| Pd(OAc)₂/NaI | Aryl Nonaflates and P(O)H Compounds | Aryl Phosphine Oxides | acs.org |

| Pd₂(dba)₃/dppf or dppp/Cs₂CO₃ | Aryl Bromides/Triflates and Acylphosphines | Trivalent Phosphines | organic-chemistry.org |

Phosphine oxide ligands play a crucial role in facilitating challenging cross-coupling reactions, including the arylation of heterocycles like indoles. Palladium-catalyzed C2-H arylation of unprotected (N-H)-indoles has been achieved "on water" using primary diamantyl phosphine oxides as a novel class of ligands. researchgate.netdntb.gov.ua This method demonstrates remarkable selectivity for the C2 position of the indole (B1671886) ring when using functionalized iodoarenes. researchgate.net The in situ generated oxide derivative of the phosphine ligand is believed to be key to the reaction's efficiency. researchgate.net

The use of phosphine oxide ligands has also been instrumental in the N-arylation of indoles. mdpi.com While copper-catalyzed reactions are common for N-arylation, palladium-catalyzed methods have also been developed, where the choice of ligand is critical to control the regioselectivity between N-, C2-, and C3-arylation. mdpi.com

Arylation of Indoles with Phosphine Oxide Ligands

Copper-Catalyzed P-C Bond Formation

Copper catalysis offers a versatile and economical platform for the construction of P-C bonds, circumventing the need for more expensive noble metals like palladium. organic-chemistry.org These methods are often characterized by mild reaction conditions, high yields, and broad substrate compatibility, making them highly attractive for the synthesis of complex phosphine oxides.

Denitrogenative P-C Coupling with Pyridotriazoles

A novel approach to forming P-C bonds involves the copper-catalyzed denitrogenative coupling of pyridotriazoles with H-phosphine oxides. researchgate.netresearchgate.net In this reaction, the pyridotriazole serves as a precursor to a pyridyl carbene intermediate. The copper catalyst facilitates the in-situ generation of this carbene, which then undergoes a P-H insertion reaction with a secondary phosphine oxide, such as this compound. researchgate.netmdpi.com

This process effectively forges a new P-C bond, yielding 2-picolylphosphoryl compounds. researchgate.net The reaction is notable for its use of an inexpensive copper catalyst and provides a new synthetic pathway for accessing specific classes of heteroaryl-substituted phosphine oxides. researchgate.netdp.tech Theoretical studies using density functional theory (DFT) have been employed to investigate the reaction mechanisms, revealing that a 1,3-insertion pathway is often preferred due to the strong proton capture ability of the Schiff base in related α-imino copper carbene systems. researchgate.netmdpi.com

Reactions with Diaryliodonium Salts

Diaryliodonium salts have been established as highly effective arylating agents for P-C bond formation. organic-chemistry.org Copper-catalyzed reactions of phosphorus nucleophiles, including secondary phosphine oxides, with these salts proceed rapidly at room temperature, often reaching completion within minutes. organic-chemistry.orgorganic-chemistry.org

The reaction typically employs a simple copper(I) salt, such as CuCl, as the catalyst, with an amine base in a suitable solvent like dichloromethane. organic-chemistry.org This method is highly efficient, scalable, and tolerates a wide array of functional groups. organic-chemistry.org A key feature of this transformation is its regioselectivity when using unsymmetrical diaryliodonium salts. Nucleophilic attack by the phosphine oxide preferentially occurs on the more sterically hindered or electron-deficient aromatic ring of the iodonium (B1229267) salt. organic-chemistry.orgorganic-chemistry.org This selectivity provides a strategic advantage for the controlled synthesis of specific unsymmetrical triarylphosphine oxides. organic-chemistry.org Furthermore, this strategy has been adapted for asymmetric synthesis, where copper complexes with chiral ligands catalyze the dynamic kinetic asymmetric coupling of secondary phosphine oxides with diaryliodonium salts or aryl iodides to produce P-chiral tertiary phosphine oxides with high enantioselectivity. dicp.ac.cnnih.gov

Table 1: Copper-Catalyzed P-Arylation of Secondary Phosphine Oxides with Diaryliodonium Salts

| Secondary Phosphine Oxide | Diaryliodonium Salt | Catalyst | Base | Solvent | Yield | Reference |

| Diphenylphosphine oxide | Diphenyliodonium tetrafluoroborate | CuCl | Et₃N | CH₂Cl₂ | 98% | organic-chemistry.org |

| Diphenylphosphine oxide | (4-Tolyl)(phenyl)iodonium tetrafluoroborate | CuCl | Et₃N | CH₂Cl₂ | 95% | organic-chemistry.org |

| Di(p-tolyl)phosphine oxide | Diphenyliodonium tetrafluoroborate | CuCl | Et₃N | CH₂Cl₂ | 96% | organic-chemistry.org |

| Diphenylphosphine oxide | (2-Mesityl)(phenyl)iodonium triflate | Cu(OTf)₂ | K₂HPO₄ | MeCN/H₂O | N/A | nih.gov |

This table is representative of the reaction type discussed in the literature. N/A indicates data not available in the cited source.

Nickel-Catalyzed Approaches

Nickel catalysis provides a powerful and economical alternative to palladium for constructing P-C bonds. organic-chemistry.org These methods are particularly valuable for their ability to couple a diverse range of substrates, including those that are challenging for other catalytic systems.

Coupling of Arylboronic Acids with H-Phosphine Oxides

A significant breakthrough in P-C bond formation is the nickel-catalyzed cross-coupling of H-phosphine oxides with arylboronic acids. nih.govacs.org This protocol represents the first nickel-catalyzed method for this specific transformation and offers a general and efficient route to various aryl-phosphorus compounds, especially valuable triarylphosphine oxides. organic-chemistry.orgnih.govacs.org

The reaction demonstrates broad applicability, successfully coupling a wide range of arylboronic acids, including those with electron-donating and electron-withdrawing substituents, with H-phosphine oxides. organic-chemistry.org Optimal conditions have been identified, with NiBr₂ serving as an effective catalyst, often in combination with a base like K₂CO₃ and a ligand such as pyridine, in a solvent like 1,2-dichloroethane. organic-chemistry.org This method is operationally simple and avoids the need for oxidants, enhancing its environmental compatibility. organic-chemistry.org The use of commercially available and stable nickel catalysts makes this approach highly practical for synthesizing complex molecules like dimesityl-aryl-phosphine oxides from this compound and a corresponding arylboronic acid. organic-chemistry.org

Table 2: Nickel-Catalyzed Coupling of Diphenylphosphine Oxide with Various Arylboronic Acids

| Arylboronic Acid | Catalyst | Base | Ligand | Solvent | Yield | Reference |

| Phenylboronic acid | NiBr₂ | K₂CO₃ | Pyridine | 1,2-Dichloroethane | 91% | organic-chemistry.org |

| 4-Methylphenylboronic acid | NiBr₂ | K₂CO₃ | Pyridine | 1,2-Dichloroethane | 85% | organic-chemistry.org |

| 4-Methoxyphenylboronic acid | NiBr₂ | K₂CO₃ | Pyridine | 1,2-Dichloroethane | 82% | organic-chemistry.org |

| 4-Chlorophenylboronic acid | NiBr₂ | K₂CO₃ | Pyridine | 1,2-Dichloroethane | 86% | organic-chemistry.org |

| 2-Naphthylboronic acid | NiBr₂ | K₂CO₃ | Pyridine | 1,2-Dichloroethane | 88% | organic-chemistry.org |

This table is based on data for the coupling with diphenylphosphine oxide as a representative secondary phosphine oxide. organic-chemistry.org

C-P Coupling in Organonickel Coordination Spheres

The mechanism of nickel-catalyzed C-P coupling often involves the formation and reaction of key organonickel intermediates. researchgate.net The process typically begins with the activation of an aryl electrophile by a low-valent nickel complex, often Ni(0) or Ni(I), through oxidative addition or a radical pathway to form an organonickel species. nih.govacs.org This intermediate is central to the catalytic cycle.

In the context of coupling with H-phosphine oxides, the P(O)H tautomer can coordinate to the nickel center. Subsequent deprotonation by a base generates a nickel-phosphido species. The final P-C bond is forged through reductive elimination from this intermediate, which releases the triarylphosphine oxide product and regenerates the active nickel catalyst. nih.gov

Alternatively, radical mechanisms are increasingly recognized in nickel catalysis. acs.orgacs.org Low-valent nickel species can activate substrates via single-electron transfer (SET) processes, generating radical intermediates. nih.gov The electronic structure and geometry of the organonickel radical complexes, often stabilized by bidentate ligands, play a crucial role in directing the reaction pathway. acs.org These fundamental mechanistic insights into the behavior of species within the organonickel coordination sphere are vital for optimizing existing synthetic methods and designing new, more efficient catalytic systems for the synthesis of compounds like this compound. researchgate.netacs.org

Addition Reactions Involving this compound

This compound serves as a key precursor in various addition reactions, enabling the formation of new carbon-phosphorus and heteroatom-phosphorus bonds. Its reactivity in hydrophosphination, radical additions, and additions to polar double bonds highlights its utility in constructing complex molecular architectures.

Hydrophosphination of Unsaturated Substrates

The addition of the P-H bond of a secondary phosphine oxide, such as this compound, across an unsaturated carbon-carbon bond is a highly atom-economical method for creating C-P bonds. lookchem.com This process, known as hydrophosphination (or hydrophosphinylation for secondary phosphine oxides), can be applied to both alkynes and alkenes, often with a high degree of control over the reaction's regioselectivity. mdpi.comresearchgate.net

The hydrophosphination of alkynes using secondary phosphine oxides is a powerful method for synthesizing vinylphosphine oxides. The regioselectivity of this addition—determining whether the phosphorus atom adds to the α- or β-position of the alkyne—can be strongly influenced by the choice of catalyst. mdpi.com Transition metal catalysts, particularly those based on nickel and palladium, are frequently employed.

For instance, nickel(II) complexes have been shown to favor the formation of the α-adduct (Markovnikov product), whereas nickel(0) and palladium(0) complexes tend to yield the β-adduct (anti-Markovnikov product) as the major isomer. mdpi.com The choice between thermal activation and metal catalysis can also control the reaction's outcome. nih.gov While specific studies focusing exclusively on this compound are less common, the established principles for other diarylphosphine oxides suggest that similar catalytic systems would control the regioselective addition to acetylenes, affording either α- or β-vinyl dimesitylphosphine oxides depending on the conditions employed.

Table 1: Catalyst Influence on Regioselectivity in Alkyne Hydrophosphination

| Catalyst System | Predominant Isomer | Addition Type |

|---|---|---|

| Ni(II) Complexes | α-adduct | Markovnikov |

| Ni(0) Complexes | β-adduct | anti-Markovnikov |

| Pd(0) Complexes | β-adduct | anti-Markovnikov |

This table presents generalized findings for secondary phosphine oxides. mdpi.com

A significant advancement in hydrophosphination is the use of boron Lewis acids to catalyze the addition of secondary phosphine oxides to alkenes. nih.gov This methodology is particularly effective for N-heteroaryl-substituted alkenes and proceeds under mild conditions. lookchem.com The reaction mechanism does not involve activation of the phosphine oxide, but rather the activation of the alkene through coordination with the boron catalyst (e.g., B(C₆F₅)₃ or BF₃·Et₂O). lookchem.comnih.gov

The activated alkene then undergoes nucleophilic attack by the trivalent phosphorus(III) tautomer of the phosphine oxide, which exists in equilibrium with its more stable pentavalent form. lookchem.com This pathway circumvents the need for radical initiators or strong bases. Studies with various diarylphosphine oxides show that those with electron-withdrawing groups on the aryl rings tend to react faster. lookchem.com Although sterically hindered phosphine oxides like bis(o-tolyl)phosphine oxide require elevated temperatures, they are nonetheless competent substrates, indicating the applicability of this method to this compound for the synthesis of phosphorus-containing N-heterocycles. lookchem.com

Table 2: Key Features of Boron-Catalyzed Hydrophosphinylation of Alkenes

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Boron Lewis acids such as B(C₆F₅)₃ or BF₃·Et₂O. | lookchem.com |

| Mechanism | Activation of the alkene via coordination to the boron catalyst, followed by nucleophilic attack from the P(III) tautomer of the phosphine oxide. | lookchem.comnih.gov |

| Substrate Scope | Effective for N-heteroaryl-substituted alkenes. | lookchem.com |

| Regioselectivity | Typically follows an anti-Markovnikov pattern for radical additions, but this catalytic method proceeds via a nucleophilic pathway. | lookchem.com |

| Conditions | Generally mild, though more hindered phosphine oxides may require higher temperatures. | lookchem.com |

Regioselective Addition to Acetylenes

Radical Addition to Alkenes for P-Stereogenic Centers

Radical-initiated hydrophosphination provides a reliable route to anti-Markovnikov adducts and can be used to generate P-stereogenic centers. mdpi.comthieme-connect.de This reaction is typically initiated by agents like triethylborane (B153662) (BEt₃) or 2,2′-azobisisobutyronitrile (AIBN), which generate a phosphinoyl radical (R₂P(=O)•) from the secondary phosphine oxide. mdpi.comthieme-connect.de

This phosphorus-centered radical then adds to an alkene in an anti-Markovnikov fashion. mdpi.com When a primary phosphine oxide with a stereogenic carbon adjacent to the phosphorus is used, the radical addition to an alkene like cyclohexene (B86901) can proceed with high diastereoselectivity, resulting in a new P-stereogenic center. mdpi.com The reaction tolerates a wide variety of functional groups on the alkene, including hydroxyl, trimethylsilyl (B98337), and acetyl groups. mdpi.com The resulting P-stereogenic secondary phosphine oxides are valuable precursors for chiral ligands and other organophosphorus compounds. mdpi.com

Additions to Carbon-Heteroatom Double Bonds (C=N, C=O)

This compound can also undergo addition to polar carbon-heteroatom double bonds, such as those in isocyanates (C=N) and carbonyls (C=O). rsc.orgdalalinstitute.com These reactions are analogous to the hydrophosphination of alkenes but involve addition across a C=X bond.

A notable example is the addition of this compound to the C=N bond of isopropylisocyanate. This reaction is efficiently catalyzed by potassium dimesitylphosphinite, which can be generated in situ. The process yields N-isopropyl(dimesitylphosphoryl)formamide, demonstrating a clean addition of the P-H bond across the polar double bond. rsc.org While specific examples involving this compound addition to carbonyls (phospha-aldol reaction) are less frequently detailed, the general reactivity pattern of secondary phosphine oxides suggests this transformation is feasible, typically under basic catalysis. thieme-connect.de

Photocatalytic and Oxidative Synthesis Pathways

Modern synthetic strategies increasingly turn to photocatalysis and advanced oxidation methods to construct organophosphorus compounds. These pathways offer sustainable and efficient alternatives to traditional synthetic routes.

The most direct oxidative pathway to this compound is the oxidation of its parent phosphine, dimesitylphosphine. This transformation can be achieved using common oxidizing agents like hydrogen peroxide. oup.com The high stability of the P=O bond makes this oxidation process highly favorable. thieme-connect.de

More advanced, photocatalytic methods for the synthesis of phosphine oxides have also been developed. One innovative approach involves using nitrous oxide (N₂O) as an oxygen transfer agent, activated by a photocatalyst. chemrxiv.org In this system, a semiconductor matrix like silver-deposited titanium dioxide (Ag/TiO₂) under UV irradiation (λ = 365 nm) can catalyze the oxidation of phosphines to their corresponding oxides with high selectivity and yield, releasing only benign dinitrogen gas as a byproduct. chemrxiv.org This method avoids over-oxidation and mineralization of the product, which can be a challenge with other photocatalytic systems that use molecular oxygen. chemrxiv.org Such strategies represent a green and efficient route for the synthesis of this compound and its analogues.

Photocatalytic Decarboxylative-Oxidative Coupling

A modern approach to the synthesis of phosphine oxides involves the use of visible light-mediated photocatalysis. This method provides a mild and environmentally friendly alternative to traditional synthetic routes. One such strategy is the decarboxylative oxyphosphorylation of alkenyl carboxylic acids with diarylphosphine oxides. acs.orgnih.govacs.orgorganic-chemistry.org

This reaction proceeds under metal-free conditions, utilizing a photocatalyst to facilitate the coupling of a diarylphosphine oxide with a carboxylic acid derivative. acs.orgnih.govacs.orgorganic-chemistry.org The process typically involves the generation of a phosphinoyl radical from the diarylphosphine oxide via a single-electron transfer (SET) process initiated by the photoexcited catalyst. oaepublish.com This radical then engages in a reaction cascade with the carboxylic acid, leading to the formation of a new carbon-phosphorus bond and the release of carbon dioxide. oaepublish.com

While a direct synthesis of this compound using this specific method is not extensively documented in the reviewed literature, the reaction has been successfully applied to a range of diarylphosphine oxides and alkenyl carboxylic acids, yielding β-ketophosphine oxides. acs.org The general applicability of this method suggests its potential for the synthesis of this compound by selecting appropriate mesityl-containing starting materials.

Research Findings:

The photocatalytic decarboxylative coupling has been demonstrated with various substituted cinnamic acids and diphenylphosphine oxide, showcasing the method's tolerance to a range of functional groups. acs.org The reaction conditions are typically mild, employing an organic dye as the photocatalyst and visible light irradiation at room temperature. acs.orgnih.govacs.orgorganic-chemistry.org

Table 1: Photocatalytic Decarboxylative Oxyphosphorylation of Alkenyl Carboxylic Acids with Diarylphosphine Oxides

| Entry | Alkenyl Carboxylic Acid | Diarylphosphine Oxide | Product | Yield (%) |

| 1 | Cinnamic acid | Diphenylphosphine oxide | 2-(diphenylphosphoryl)-1-phenylethan-1-one | 95 |

| 2 | 4-Methylcinnamic acid | Diphenylphosphine oxide | 2-(diphenylphosphoryl)-1-(p-tolyl)ethan-1-one | 92 |

| 3 | 4-Methoxycinnamic acid | Diphenylphosphine oxide | 2-(diphenylphosphoryl)-1-(4-methoxyphenyl)ethan-1-one | 85 |

| 4 | 4-Chlorocinnamic acid | Diphenylphosphine oxide | 1-(4-chlorophenyl)-2-(diphenylphosphoryl)ethan-1-one | 88 |

| 5 | (E)-3-(Thiophen-2-yl)acrylic acid | Diphenylphosphine oxide | 2-(diphenylphosphoryl)-1-(thiophen-2-yl)ethan-1-one | 61 |

Data sourced from a study on the visible light-mediated photocatalytic metal-free cross-coupling reaction of alkenyl carboxylic acids with diarylphosphine oxides. acs.org

Dehydrative-Oxidative Coupling of Tertiary Alcohols

Another significant strategy for the formation of C-P bonds is the dehydrative coupling of alcohols with secondary phosphine oxides. This method avoids the pre-functionalization of the alcohol component, using the hydroxyl group as a leaving group in a dehydration process. nih.govrsc.org The reaction between tertiary alcohols and secondary phosphine oxides can lead to the formation of the corresponding vinylphosphine oxides. rsc.org

The process is often mediated by a base or a catalyst and involves the dehydration of the tertiary alcohol to form an alkene intermediate. nih.govrsc.org This is followed by the hydrophosphorylation of the alkene with the secondary phosphine oxide to yield the final product. nih.gov This approach represents an atom-economical pathway for the construction of carbon-phosphorus bonds.

While specific examples detailing the synthesis of this compound via this route are not prevalent in the examined literature, the general methodology has been applied to various alcohols and secondary phosphine oxides, indicating its potential for the synthesis of the target compound and its analogues.

Research Findings:

The dehydrative coupling has been successfully achieved using various catalytic systems, including t-BuONa and acidic ionic liquids. nih.govresearchgate.net These reactions demonstrate the feasibility of coupling readily available alcohols with P(O)-H compounds to form alkylphosphine oxides. nih.gov

Table 2: Dehydrative Coupling of Alcohols with Secondary Phosphine Oxides

| Entry | Alcohol | Secondary Phosphine Oxide | Product | Yield (%) |

| 1 | 1-Phenylethan-1-ol | Diphenylphosphine oxide | (1-phenylethyl)diphenylphosphine oxide | 82 |

| 2 | 1-(4-Methoxyphenyl)ethan-1-ol | Diphenylphosphine oxide | (1-(4-methoxyphenyl)ethyl)diphenylphosphine oxide | 75 |

| 3 | 1-(4-Chlorophenyl)ethan-1-ol | Diphenylphosphine oxide | (1-(4-chlorophenyl)ethyl)diphenylphosphine oxide | 78 |

| 4 | Cyclohexan-1-ol | Diphenylphosphine oxide | Cyclohexyldiphenylphosphine oxide | 65 |

| 5 | Propan-2-ol | Diphenylphosphine oxide | Isopropyldiphenylphosphine oxide | 71 |

Data represents typical yields for t-BuONa-mediated C-OH/P(O)-H cross dehydration coupling reactions. nih.govrsc.org

Catalytic Applications of Dimesitylphosphine Oxide and Its Analogues

Ligand Design and Coordination Chemistry in Metal Catalysis

The effectiveness of secondary phosphine (B1218219) oxides as preligands in catalysis is rooted in their distinct chemical nature, which allows for versatile coordination with metal centers and active participation in catalytic cycles. freixagroup.com These air- and moisture-stable compounds have become popular and robust preligands for a variety of transition-metal-catalyzed reactions. rsc.orgresearchgate.net

Secondary phosphine oxides (SPOs) are valued as preligands because they can be easily handled due to their stability while providing access to the catalytically active trivalent phosphinous acid form under reaction conditions. freixagroup.comrsc.org This dual nature is central to their function in homogeneous catalysis.

Secondary phosphine oxides (R₂P(O)H) exist in a tautomeric equilibrium with their trivalent phosphinous acid (R₂P-OH) form. rsc.orgtandfonline.com While the equilibrium typically favors the pentavalent oxide form, which makes SPOs stable and easy to handle in air, coordination to a metal center can shift the equilibrium toward the phosphinous acid tautomer. rsc.orgresearchgate.netnih.gov This allows the ligand to act as a traditional trivalent phosphine, which is often the desired coordinating species in catalysis. rsc.org The phosphinous acid tautomer is generally considered the active ligand form, capable of donating a lone pair of electrons from the phosphorus atom to the metal center. nih.gov

The position of this equilibrium is significantly influenced by the electronic properties of the substituents on the phosphorus atom. researchgate.netnih.gov Computational and spectroscopic studies have shown that electron-withdrawing groups promote the formation of the phosphinous acid, whereas electron-donating groups cause the pentavalent phosphine oxide to predominate. researchgate.netnih.gov This predictable electronic influence allows for the rational design of SPO preligands for specific catalytic applications.

| Compound Form | Valence State of Phosphorus | Key Characteristic | Role in Catalysis |

|---|---|---|---|

| Secondary Phosphine Oxide (SPO) | P(V) | Thermodynamically more stable, air- and moisture-tolerant. researchgate.net | Acts as a robust preligand. researchgate.net |

| Phosphinous Acid (PA) | P(III) | Unstable tautomer, acts as a genuine ligand. researchgate.netnih.gov | Coordinates to the metal center via the phosphorus atom. nih.gov |

The dual tautomeric nature of SPOs leads to rich and varied coordination chemistry. rsc.org They can coordinate to transition metals in several ways. In the phosphine oxide form, coordination occurs through the oxygen atom, making them hard Lewis bases. wikipedia.org This M-O bond is a common coordination mode. wikipedia.org Conversely, the phosphinous acid tautomer coordinates through the phosphorus atom, behaving as a strong-field ligand, analogous to a tertiary phosphine. wikipedia.orgwikiwand.com

This versatility allows for modulated coordination, where the ligand can adopt different binding modes depending on the metal center, its oxidation state, and the presence of other ligands. researchgate.net For instance, in complexes with soft metal ions, the phosphine oxide oxygen can act as a labile functional group, which can be crucial in catalytic processes. researchgate.net Furthermore, SPOs can be incorporated into polydentate ligand frameworks, where the phosphine oxide moiety can bridge two metal centers or act as one donor in a chelating system. researchgate.netstaffs.ac.uk The hemilabile nature of mixed phosphine-phosphine oxide ligands, where the P-O bond can reversibly coordinate and de-coordinate, is another important aspect that can facilitate catalytic steps by opening a coordination site on the metal. chemrxiv.org

Tautomerism to Phosphinous Acids in situ

Palladium-Catalyzed Transformations Utilizing Phosphine Oxide Ligands

Palladium catalysis has significantly benefited from the use of phosphine oxide ligands, which have proven effective in a range of transformations, including modern light-activated reactions and challenging asymmetric C-P bond formations. nih.govresearchgate.netmdpi.com

Recent innovations in catalysis have led to the development of secondary phosphine oxide ligands specifically designed for visible-light-activated processes. nih.govdoaj.org Researchers have reported a secondary phosphine oxide ligand that incorporates a visible-light-sensitizing moiety. nih.gov When this ligand is used in palladium catalysis, its phosphinous acid tautomer coordinates to the palladium center. nih.gov This strategic design facilitates a pseudo-intramolecular single-electron transfer (SET) between the ligand and the metal upon visible-light irradiation. nih.govdoaj.org

This approach enables radical cross-coupling reactions under mild conditions. nih.gov The ligand-to-metal charge transfer can activate π-allyl palladium(II) complexes to generate allyl radicals, while palladium(0)-to-ligand charge transfer can activate alkyl and aryl halides to produce the corresponding radicals, thus enabling novel cross-coupling pathways. nih.gov This method represents a significant advance in merging photoredox catalysis with palladium catalysis through rational ligand design.

| Ligand Type | Key Feature | Mechanism | Application |

|---|---|---|---|

| Secondary Phosphine Oxide with Sensitizer | Contains a visible-light absorbing moiety. nih.gov | Pseudo-intramolecular single-electron transfer (SET) between ligand and Pd. nih.gov | Generation of allyl, alkyl, and aryl radicals for cross-coupling. nih.gov |

The construction of P-stereogenic centers is a key challenge in chemical synthesis, as these chiral phosphorus compounds are valuable as ligands in asymmetric catalysis. sustech.edu.cnworldscientific.com Palladium-catalyzed reactions using P-chiral secondary phosphine oxides as preligands have emerged as a powerful strategy for this purpose. sustech.edu.cn These reactions often proceed with high stereospecificity. sustech.edu.cn

One notable application is the palladium-catalyzed diastereo- and enantioselective C-P coupling reaction. nih.gov This method can achieve the atroposelective synthesis of P-stereogenic heterobiaryls by combining a dynamic kinetic asymmetric transformation of the heterobiaryl component with a kinetic resolution of a nonsymmetric secondary phosphine oxide. nih.gov This protocol yields axially and P-chiral phosphine oxides with high diastereo- and enantioselectivity. nih.gov

Asymmetric hydrophosphination, the addition of a P-H bond across an unsaturated C-C bond, is another direct route to chiral phosphorus compounds. acs.org While various metals have been used, the principles are broadly applicable. rsc.orgnih.gov The use of diarylphosphine oxides as nucleophiles in reactions with activated olefins, catalyzed by chiral catalysts, can produce a variety of P-chiral phosphine oxides with high yields and enantioselectivities. acs.orgresearchgate.net These P-chiral phosphine oxide products can then be reduced to the corresponding P-chiral tertiary phosphines, which are highly valuable ligands for asymmetric metal catalysis. researchgate.net

Visible Light-Activated Radical Cross-Couplings

Other Metal-Catalyzed Applications (e.g., Iridium, Copper)

Beyond the more common palladium- and nickel-catalyzed reactions, dimesitylphosphine oxide and its analogues serve as effective ligands or substrates in transformations catalyzed by other transition metals, notably iridium and copper.

In copper catalysis, secondary phosphine oxides like this compound are valuable substrates for hydrophosphinylation reactions. A notable application is the boron-catalyzed hydrophosphinylation of N-heteroaryl-substituted alkenes. In a reaction with 2-vinylpyridine, this compound demonstrated high reactivity, achieving a 91% yield of the corresponding phosphine oxide product. lookchem.com This process is believed to proceed via a pathway where a boron catalyst activates the alkene, which then reacts with the P(III) tautomer of the phosphine oxide. lookchem.com The reactivity in these systems is correlated with the ease of tautomerization to the P(III) species, suggesting that a higher concentration of the more nucleophilic phosphinous acid form leads to a faster conjugate addition. lookchem.com

Copper-catalyzed protocols have also been developed for the highly stereo- and regioselective hydrophosphorylation of terminal alkynes to furnish E-alkenylphosphorus compounds. While this method is general for various diarylphosphine oxides, it provides a direct route to vinylphosphorus compounds from precursors like this compound.

In the realm of iridium catalysis, bulky phosphine ligands are crucial for reactions like alkane dehydrogenation. While direct application of this compound as a ligand is less common, related bulky triphosphine (B1213122) pincer ligands with secondary phosphine centers have been complexed to iridium to create highly active catalysts. ethernet.edu.et These systems highlight the importance of steric bulk, a key feature of the dimesityl groups, in achieving high catalytic turnover.

Furthermore, analogues of this compound have found use in rhodium-catalyzed processes. For instance, rhodium complexes have been employed in the hydrothiolation of alkynes, although the use of this compound itself can lead to polymerization of the alkyne substrate. ethernet.edu.et This indicates the nuanced role of the bulky phosphine oxide, where its steric and electronic properties must be carefully matched to the specific metal and reaction type to achieve the desired catalytic outcome.

Organocatalytic Roles and Phosphine-Mediated Processes

This compound and its corresponding phosphine are pivotal in several metal-free catalytic processes. These applications leverage the unique reactivity of the phosphorus center, either as a nucleophile, a key player in redox cycles, or as a Lewis base in frustrated Lewis pair (FLP) systems.

Nucleophilic Phosphine Catalysis

Nucleophilic phosphine catalysis typically involves the initial addition of a tertiary phosphine (P(III) species) to an electron-deficient starting material, such as an alkyne or allene (B1206475), to generate a reactive zwitterionic intermediate like a phosphonium (B103445) enolate or vinylphosphonium salt. acs.org This intermediate then engages with other reactants to form the final product, regenerating the phosphine catalyst. Although this compound (a P(V) species) is not itself a nucleophile, it serves as a stable precursor to the catalytically active dimesitylphosphine, which can be generated in situ through reduction.

The phospha-Michael addition, a conjugate addition of a phosphorus nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental method for forming P-C bonds. thieme-connect.de This reaction is typically base-catalyzed, and bulky secondary phosphine oxides, including this compound, are effective substrates in this transformation. thieme-connect.de

In the context of nucleophilic phosphine catalysis, Michael addition and α-umpolung (polarity inversion) addition are two major pathways. acs.org When a phosphine attacks an activated alkyne, the resulting zwitterion can be protonated at different positions. Protonation at the α-carbon leads to a vinylphosphonium salt, which can then undergo a Michael-type addition with a nucleophile. Conversely, protonation at the β-carbon results in an ylide, which can participate in α-umpolung reactions. acs.org The steric and electronic properties of bulky phosphines like dimesitylphosphine play a crucial role in directing the reaction pathway and influencing the stability and reactivity of the intermediates.

Phosphine-catalyzed annulation reactions, particularly [3+2] cycloadditions, are powerful methods for constructing five-membered rings. In these processes, a phosphine adds to an allene or alkyne to form a zwitterionic intermediate that acts as a three-carbon synthon. This intermediate then reacts with a two-atom component (the electrophile) to construct the carbocyclic or heterocyclic ring. acs.org

When alkynes are used with reactants containing both a nucleophilic and an electrophilic site, a variety of annulation products can be formed. acs.org Similarly, allenes can undergo annulation with suitable partners in the presence of a phosphine catalyst. acs.org The success of these reactions often relies on the use of specific phosphine catalysts, and bulky phosphines are frequently employed to control selectivity and promote catalyst turnover. Dimesitylphosphine, with its significant steric hindrance, is a candidate for such transformations, designed to favor specific reaction pathways and prevent side reactions. cuni.cz

Michael and Alpha-Umpolung Additions

Redox-Driven Phosphine Oxide Catalysis

Many classic organic reactions, such as the Wittig, Mitsunobu, and Appel reactions, traditionally rely on the stoichiometric use of a tertiary phosphine, which is converted to the corresponding phosphine oxide as a byproduct. rsc.org Redox-driven phosphine oxide catalysis aims to make these transformations catalytic in phosphine by incorporating a regeneration step. In this catalytic cycle, the phosphine oxide generated after the main reaction is reduced back to the active P(III) phosphine using a stoichiometric reductant, typically a silane (B1218182). acs.orgrsc.org

| Catalytic Process | Role of Phosphine/Phosphine Oxide | Key Transformation | Stoichiometric Reagent |

| Catalytic Mitsunobu | P(III) acts as catalyst; P(V)=O is the byproduct | C-O, C-N, or C-S bond formation with inversion | Silane (reductant) |

| Catalytic Wittig | P(III) adds to olefin; P(V)=O is reduced | Olefination of an aldehyde | Silane (reductant) |

| Catalytic Appel | P(III) activates alcohol; P(V)=O is formed | Conversion of alcohols to alkyl halides | Silane (reductant) |

Frustrated Lewis Pair (FLP) Catalysis with Phosphorus-Boron Systems

Frustrated Lewis Pairs (FLPs) are combinations of a bulky Lewis acid and a bulky Lewis base that are sterically prevented from forming a classical dative adduct. nih.govresearchgate.net This "frustration" leaves the reactivity of both the acid and base centers available to cooperatively activate small molecules, most notably dihydrogen (H₂). nih.govresearchgate.net In typical P/B FLP systems, a bulky phosphine (like dimesitylphosphine) acts as the Lewis base, while a strong Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), serves as the Lewis acid. rsc.orgacs.org

This metal-free activation of H₂ has enabled the use of P/B FLPs as catalysts for the hydrogenation of a wide range of unsaturated substrates, including imines, enamines, and enones. acs.orgrsc.org The process involves the heterolytic cleavage of H₂ by the FLP to form a phosphonium cation ([R₃PH]⁺) and a hydridoborate anion ([HB(C₆F₅)₃]⁻), which then deliver a proton and a hydride, respectively, to the substrate. acs.org

Dimesitylphosphine is an ideal Lewis base for FLP chemistry due to its significant steric bulk, which effectively prevents quenching by the Lewis acid. rsc.org Research has demonstrated intermolecular FLP systems based on polymers functionalized with both dimesitylphosphine and di(pentafluorophenyl)borane side groups. mdpi.com These materials successfully combined the necessary donor and acceptor sites for dynamic FLP catalysis. mdpi.com Furthermore, FLP systems using secondary phosphines, including mesityl derivatives, have been shown to react with alkynes, expanding the scope of FLP chemistry beyond hydrogenation. rsc.org

| FLP System Component | Compound Example | Role in Catalysis |

| Lewis Base | Dimesitylphosphine | Donates electron pair to activate one part of the substrate (e.g., the proton in H₂) |

| Lewis Acid | Tris(pentafluorophenyl)borane | Accepts electron pair to activate another part of the substrate (e.g., the hydride in H₂) |

Reversible Activation of Small Molecules (e.g., H₂, CO₂)

A landmark discovery in metal-free chemistry was the reversible activation of molecular hydrogen (H₂) by a system derived from dimesitylphosphine. bohrium.com In a key study, the reaction of dimesitylphosphine (Mes₂PH) with the strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, did not result in a simple adduct. Instead, the phosphine attacked a para-carbon of a pentafluorophenyl ring, leading to fluoride (B91410) migration to the boron center and forming a zwitterionic phosphonium-borate species. illinois.eduscholaris.ca

This initial product could be converted to the phosphonium borate, (C₆H₂Me₃)₂PH(C₆F₄)BH(C₆F₅)₂, which upon heating above 100°C, cleanly eliminated a molecule of H₂. bohrium.comillinois.edu The resulting dehydrogenated product, an intramolecular phosphine-borane, was stable. Remarkably, this species reacts with H₂ gas at 1 atmosphere and 25°C to regenerate the original phosphonium-borate, completing a cycle of reversible, metal-free hydrogen activation. bohrium.com Kinetic studies showed that the hydrogen loss is a first-order process, indicating a unimolecular rate-determining step. bohrium.comillinois.edu

This fundamental principle of H₂ activation by FLPs, where the phosphine acts as the Lewis base and the borane (B79455) as the Lewis acid, has been extended to other small molecules. nih.gov FLP systems are capable of activating carbon dioxide, where the phosphine base attacks the carbon atom and the borane acid coordinates to an oxygen atom, enabling its fixation and subsequent reactions. scholaris.ca

Stereoselective Metal-Free Hydrogenation

The ability of Frustrated Lewis Pairs to activate hydrogen has been harnessed for the metal-free catalytic hydrogenation of a range of unsaturated organic molecules. acs.org By incorporating chirality into the FLP system, either through a chiral Lewis base (phosphine analogue) or a chiral Lewis acid, stereoselective hydrogenations can be achieved. acs.orgresearchgate.net

The development of asymmetric FLP hydrogenation has been applied to various substrates. acs.orgresearchgate.net For instance, the diastereoselective hydrogenation of aza-Morita–Baylis–Hillman (aza-MBH) adducts has been accomplished using FLP catalysis, providing access to stereodefined β-amino acid derivatives with good diastereomeric ratios (up to 90:10 d.r.) and in excellent yields. acs.org

A significant advancement was the highly enantioselective and diastereoselective metal-free hydrogenation of 2,4-disubstituted quinolines. acs.org Using a catalyst system derived from a chiral diene and a borane, a variety of tetrahydroquinoline derivatives were synthesized with excellent stereocontrol. acs.org These reactions proceeded in high yields and tolerated a range of functional groups on the aryl substituents. acs.org The absolute configuration of the product (2S,4R) was confirmed by X-ray crystallography, demonstrating the high degree of control exerted by the chiral catalyst system. acs.org

Table 1: Enantioselective Hydrogenation of 2,4-Disubstituted Quinolines Catalyzed by a Chiral Borane FLP System acs.org

| Entry | 2-Substituent | 4-Substituent | Yield (%) | d.r. | ee (%) |

| 1 | Ph | Ph | 95 | 99/1 | 96 |

| 2 | 4-MeC₆H₄ | Ph | 98 | 99/1 | 96 |

| 3 | 4-MeOC₆H₄ | Ph | 96 | 99/1 | 95 |

| 4 | 4-FC₆H₄ | Ph | 96 | 99/1 | 97 |

| 5 | 4-ClC₆H₄ | Ph | 95 | 99/1 | 98 |

| 6 | 2-Naphthyl | Ph | 90 | 99/1 | 98 |

| 7 | Ph | 4-MeC₆H₄ | 95 | 98/2 | 96 |

| 8 | Ph | 4-MeOC₆H₄ | 93 | 98/2 | 95 |

| 9 | Ph | 4-FC₆H₄ | 91 | 98/2 | 96 |

| 10 | Ph | 2-Thienyl | 85 | 97/3 | 91 |

Reaction conditions involved using a chiral borane catalyst derived from a chiral diene.

Phosphine Oxide as Lewis Base Catalyst

Beyond their role as byproducts or components of FLPs, phosphine oxides themselves are effective Lewis base organocatalysts. acs.org They can activate Lewis acids, enhancing their reactivity to promote various chemical transformations. acs.org

A prominent example of this is in the Mukaiyama aldol (B89426) reaction, which typically involves the addition of a silyl (B83357) enol ether to a carbonyl compound mediated by a Lewis acid. wikipedia.orgorganic-chemistry.org Research has shown that a catalytic system combining sodium phenoxide with phosphine oxides is extremely active for the Mukaiyama aldol reaction between ketones and trimethylsilyl (B98337) (TMS) enolates. organic-chemistry.org

In these systems, the phosphine oxide is believed to coordinate with the sodium phenoxide, creating a complex that enhances the activation of the silyl enol ether. organic-chemistry.org This increased activity allows for the efficient synthesis of tertiary aldols, which can be challenging due to competing retro-aldol reactions. organic-chemistry.org Optimization studies revealed that bidentate phosphine oxides were particularly effective ligands in this catalytic system, leading to high product yields under mild conditions. organic-chemistry.org This demonstrates that the phosphine oxide is not merely a spectator but a crucial component that modulates the activity and success of the catalytic process. organic-chemistry.org

Table 2: Effect of Catalysts on the Mukaiyama Aldol Reaction of Benzophenone and a TMS Enolate organic-chemistry.org

| Entry | Catalyst System | Yield (%) |

| 1 | PhOLi | <1 |

| 2 | PhONa (5b) | 13 |

| 3 | PhOK | 5 |

| 4 | PhOCs | 6 |

| 5 | PhONa (5b) + Bidentate Phosphine Oxide | 95 |

Reactions performed with 10 mol % of catalyst in THF at -78 °C for 5 minutes.

Mechanistic Investigations and Computational Studies of Dimesitylphosphine Oxide Reactivity

Reaction Mechanism Elucidation

The reactivity of dimesitylphosphine oxide is governed by a combination of electronic and steric factors inherent to its structure. Understanding its reaction mechanisms requires delving into its tautomeric nature, the intermediates it forms, the factors controlling selectivity in its reactions, and its participation in electron transfer processes.

Secondary phosphine (B1218219) oxides (SPOs), including this compound, are characterized by a fundamental chemical equilibrium known as prototropic tautomerism. wikipedia.orgtautomer.euclockss.org This process involves the migration of a proton between the phosphorus and oxygen atoms, leading to two distinct isomers: a pentavalent, tetracoordinated phosphine oxide form (P(V)) and a trivalent, tricoordinated phosphinous acid form (P(III)). nih.govresearchgate.net

The position of this equilibrium is highly sensitive to the electronic properties of the substituents on the phosphorus atom. researchgate.netmdpi.com

Electron-donating groups , such as the alkyl or aryl groups in this compound, tend to stabilize the P(V) tautomer. The bulky and electron-rich mesityl groups strongly shift the equilibrium toward the pentavalent phosphine oxide form, making it the dominant species in solution. researchgate.net

Electron-withdrawing groups , in contrast, favor the formation of the trivalent P(III) phosphinous acid. researchgate.netmdpi.com

While the P(V) form is thermodynamically more stable for electron-rich SPOs like this compound, the P(III) tautomer is crucial for reactivity, particularly in catalysis. researchgate.net The trivalent phosphinous acid possesses a lone pair of electrons on the phosphorus atom, enabling it to act as a nucleophile or as a ligand for transition metals. nih.gov The ability to access this minor P(III) tautomer is essential for reactions where the SPO functions as a nucleophilic coupling partner or a pre-ligand in homogeneous catalysis. researchgate.net The interconversion can be catalyzed by acids or bases. wikipedia.org Computational studies have also explored water-assisted proton transfer mechanisms, suggesting that a two-water bridge can provide an energetically favorable pathway for the tautomerization process. nih.gov

Tautomeric Equilibrium in Secondary Phosphine Oxides

| Substituent Type on Phosphorus | Favored Tautomer | Chemical Characteristics | Reactivity Role |

|---|---|---|---|

| Electron-Donating (e.g., Mesityl) | P(V) Phosphine Oxide | Thermodynamically stable form. researchgate.net | Acts as a pre-ligand or precursor. mdpi.com |

| Electron-Withdrawing (e.g., Fluoro) | P(III) Phosphinous Acid | Less stable but reactive form. researchgate.netmdpi.com | Functions as a nucleophile or ligand. nih.govresearchgate.net |

The reaction pathways of this compound involve the formation of several key intermediates that dictate the final product. In the presence of a strong base, deprotonation occurs to form a sodium phosphinite, which is a potent nucleophile. This intermediate can then participate in alkylation reactions. For instance, reaction with dihaloalkanes allows for the isolation of halo-functionalized phosphine oxide intermediates, which can subsequently react with other nucleophiles to form unsymmetrical products. umn.edu

In reactions involving frustrated Lewis pairs (FLPs), this compound can be trapped as part of a more complex intermediate. For example, in the oxidation of phosphines by mesityl nitrile-N-oxide in the presence of the Lewis acid B(C₆F₅)₃, the intermediate [MesC(Mes₂PH)NOB(C₆F₅)₃] has been successfully intercepted and characterized. rsc.org This demonstrates a pathway where the SPO adds across a polarized multiple bond, with the Lewis acid stabilizing the resulting adduct.

Furthermore, in reactions leading to P-stereogenic centers, alkoxyphosphonium species can be formed as crucial intermediates. nih.gov The collapse of such an intermediate, for example via an Arbuzov-type pathway, proceeds with retention of configuration at the phosphorus center, highlighting how the transformation of the intermediate directly controls the stereochemical outcome. nih.gov

The significant steric bulk of the two mesityl groups in this compound exerts profound control over the regio- and stereoselectivity of its reactions. This steric hindrance can limit its reactivity or direct incoming reagents to specific positions.

Reactivity and Steric Hindrance : In some catalytic systems, the bulkiness of this compound can completely inhibit the reaction. For example, in an enantioselective hydrophosphonylation of ketimines catalyzed by a chiral phosphoric acid, no reaction was observed with this compound, likely due to its inability to access the catalytic cycle because of steric hindrance. researchgate.netresearchgate.net Similarly, in a copper-catalyzed hydrophosphorylation of terminal alkynes, the use of the more sterically hindered this compound led to a notable decrease in reaction yield compared to less bulky diarylphosphine oxides like diphenylphosphine (B32561) oxide. semanticscholar.org

Stereoselectivity : The steric influence is also critical in controlling stereochemistry. In radical addition reactions, the bulky substituents on a phosphine oxide can direct the approach of a reactant to form one diastereomer preferentially over another. mdpi.com The thermodynamically more stable product is often the one that minimizes steric clash. In reactions where a P-stereogenic center is formed, the defined three-dimensional structure of intermediates derived from bulky phosphine oxides is key. The selective transformation of a common intermediate down two different pathways (bifurcation) can provide access to either enantiomer of the product, turning what would be a question of regioselectivity into one of stereoselectivity. nih.gov This control is fundamental for the synthesis of enantioenriched P-stereogenic compounds. sustech.edu.cn

Beyond two-electron pathways, phosphines and their derivatives can engage in single-electron transfer (SET) processes, leading to the formation of radical ion pairs. researchgate.net This reactivity is particularly relevant in the context of frustrated Lewis pair (FLP) chemistry, where a sterically hindered Lewis base (the phosphine) and a Lewis acid are combined. acs.orgnih.gov

While this compound itself is a P(V) species, its P(III) tautomer, dimesitylphosphinous acid, or the corresponding phosphine, dimesitylphosphine, are excellent candidates for acting as the Lewis base in such processes. The reaction of trimesitylphosphine (B1301856) (Mes₃P), a close structural analog, with the strong Lewis acid B(C₆F₅)₃ under UV irradiation leads to an SET event, forming the radical ion pair [Mes₃P]•⁺[B(C₆F₅)₃]•⁻. acs.orgresearchgate.net This demonstrates that bulky, electron-rich phosphines can readily undergo one-electron oxidation.

These SET processes generate highly reactive radical intermediates. The resulting phosphine radical cation can initiate subsequent reactions, such as the homolytic cleavage of peroxide bonds or the activation of small molecules. nih.govresearchgate.net The stability of the phosphorus-centered radical cation is greatly influenced by the structural features of the phosphine, with bulky groups like mesityl providing kinetic stabilization. acs.org

Regio- and Stereoselectivity Control in Phosphine Oxide Reactions

Advanced Computational Chemistry Approaches

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction mechanisms of organophosphorus compounds, including this compound. wikipedia.orgmdpi.com It provides detailed insights into electronic structures, reaction energies, and transition states that are often difficult to access experimentally. scirp.org

Tautomerism Studies : DFT calculations have been extensively applied to study the prototropic tautomerism of secondary phosphine oxides. mdpi.com These studies help quantify the relative stabilities of the P(V) and P(III) tautomers, confirming that substituents with strong electron-donating character, like mesityl groups, significantly favor the pentavalent oxide form. researchgate.net Furthermore, DFT has been used to model the transition states for tautomerization, including pathways catalyzed by water molecules, providing activation energy barriers for the interconversion. nih.gov

Reaction Pathways and Intermediates : Computational approaches are used to map out entire reaction energy profiles. In the copper-catalyzed hydrophosphorylation of alkynes, DFT studies elucidated a plausible pathway involving the coordination of the phosphine oxide and alkyne to the copper center, followed by insertion to form a copper complex intermediate. semanticscholar.org For reactions involving FLPs, DFT calculations can predict the feasibility of a single-electron transfer by computing the ionization potential of the phosphine and the electron affinity of the Lewis acid, thereby corroborating proposed SET mechanisms. acs.org

Explaining Regio- and Stereoselectivity : DFT is crucial for understanding the origins of selectivity. In reactions producing chiral molecules, transition states leading to different stereoisomers can be modeled to explain why one product is favored. researchgate.net For example, DFT calculations on phosphorus-centered radical intermediates and the resulting adducts have shown that the major diastereomer formed in radical additions corresponds to the thermodynamically most stable species. mdpi.com DFT has also been employed to rationalize how supramolecular interactions, such as hydrogen bonding between a catalyst and substrate, can lower the energy barrier for one reaction pathway over another, thus controlling the reaction's rate and selectivity. d-nb.info

Applications of DFT in Studying this compound Reactivity

| Area of Investigation | Specific Application of DFT | Key Insights Provided |

|---|---|---|

| Prototropic Tautomerism | Calculation of tautomer energies and interconversion barriers. nih.govmdpi.com | Confirms P(V) stability for electron-rich SPOs; models transition states. researchgate.net |

| Intermediate Analysis | Modeling of reaction intermediates and transition states. semanticscholar.org | Elucidates multi-step reaction pathways and the structure of transient species. |

| Selectivity | Calculation of transition state energies for different regio/stereo-isomeric pathways. researchgate.netmdpi.com | Explains observed product ratios by comparing activation energies. |

| SET Processes | Calculation of ionization potentials and electron affinities. acs.org | Assesses the thermodynamic feasibility of single-electron transfer between reactants. |

Density Functional Theory (DFT) Calculations

Exploration of Reaction Energetics and Transition States

Computational chemistry serves as a powerful tool for elucidating the mechanistic pathways of reactions involving this compound. Through methods like Density Functional Theory (DFT), researchers can model reaction coordinates, identify transition states, and calculate the associated energy barriers, providing deep insights into the factors that control reactivity. researchgate.net

The Activation Strain Model, also known as the Distortion/Interaction Model, is a key theoretical framework for analyzing activation barriers. researchgate.net In a bimolecular reaction, the activation energy is the sum of the energy required to distort the reactants into their transition state geometries (activation strain) and the interaction energy between these distorted molecules. researchgate.net Understanding the interplay of these energies along the reaction coordinate reveals the crucial factors governing the reaction rate. researchgate.net For instance, in the context of secondary phosphine oxides (>P(O)H) acting as nucleophiles, DFT calculations can optimize the geometries of transition states for different modes of addition, such as Markovnikov vs. anti-Markovnikov pathways. rsc.org

A significant aspect of secondary phosphine oxide reactivity is their tautomeric equilibrium with the trivalent P(III) phosphinous acid form. Computational studies have investigated the energetics of this proton transfer. Modeling has shown that a direct, intramolecular proton transfer from phosphorus to oxygen involves a highly strained, three-membered transition state and a consequently high activation barrier. mdpi.com Alternative, water-assisted or self-assisted pathways are energetically more favorable. A mechanism involving two water molecules to form a proton transfer system, for example, significantly lowers the transition state energy by creating a larger, less-strained seven-membered system. mdpi.com Dimeric and trimeric self-assisted pathways, proceeding through six-membered or larger transition states, also present lower activation barriers than the direct intramolecular route, with the dimeric pathway often being a key consideration. mdpi.com

The table below presents calculated Gibbs free energy of activation (ΔG‡) for the tautomerization of a generic secondary phosphine oxide, illustrating the energetic differences between proposed mechanistic pathways.

| Reaction Pathway | Description | Calculated ΔG‡ (kJ mol⁻¹) |

| Intramolecular (a) | Direct P → O proton transfer | 231.7 |

| Water-Assisted (b) | Proton shuttle via two H₂O molecules | 64.7 |

| Dimeric (c) | Self-assisted transfer in a dimer | 96.9 |

| Data derived from studies on generic secondary phosphine oxides, illustrating the relative energetics of different tautomerization mechanisms. mdpi.com |

DFT calculations are also employed to explore the reaction profiles of more complex catalytic systems. For example, in studying hydrogen activation by related metal oxide complexes, computational models map out the complete energy profile, identifying intermediates and transition states for steps like dihydrogen cleavage. acs.org Such analyses reveal that the energy of the transition state is low enough for the reaction to proceed under mild conditions, and strain analysis can quantify the geometric rearrangement required to reach this state. acs.org

Analysis of Phosphorus-Centered Radical Species

The generation and behavior of phosphorus-centered radicals are central to certain reactions involving phosphine oxides. These reactive intermediates can be formed through processes like single-electron transfer (SET) and are pivotal in P-C bond formation. mdpi.comacs.org Radical additions of secondary phosphine oxides to alkenes, for instance, proceed via a phosphorus-centered radical generated in situ. mdpi.com

Computational studies are instrumental in understanding the stability and stereoselectivity of these radical species. mdpi.com Theoretical analysis can imply that the thermodynamically more stable radical intermediate leads to the major diastereomer observed in the final product. mdpi.com In the case of triarylphosphine oxides, chemical reduction can lead to the formation of stable radical anions. researchgate.net The stability of these species is highly dependent on steric protection of the vulnerable P-C bonds, a requirement fulfilled by the bulky mesityl groups in this compound. researchgate.net Embedding the phosphorus atom within a sterically shielded, π-conjugated polycyclic system can enhance stability to the point where the radical anion can be isolated and characterized by X-ray crystallography. researchgate.net

Electron Paramagnetic Resonance (EPR) spectroscopy, combined with computational analysis, provides detailed information about the electronic structure of these radicals. The hyperfine coupling constant (HFC) to the phosphorus nucleus is a key parameter. researchgate.net Comparison of experimental HFC values with those of atomic phosphorus indicates the extent of spin localization on the phosphorus 3s and 3p orbitals, confirming that the unpaired electron is indeed centered on the phosphorus atom. researchgate.net

| Radical Species | Method of Generation | Isotropic HFC (aiso) Value (Gauss) | Key Finding |

| PhP(O)•⁻ | Electrochemical Reduction | ~42.4 G | Unpaired electron is mainly located at the phosphorus center. researchgate.net |

| PhP•⁻ | Electrochemical Reduction | ~42.4 G | Coupling to one phosphorus nucleus is observed. researchgate.net |

| These values are for related phenylphosphine (B1580520) oxide radical anions and serve to illustrate the data obtained from EPR studies. researchgate.net |

Understanding Configurational Stability and Inversion of P-Stereogenic Centers

A defining characteristic of this compound and other P-stereogenic secondary phosphine oxides (SPOs) is their configurational stability. nsf.gov Unlike their nitrogen analogs (amines), which typically undergo rapid pyramidal inversion, phosphines and their corresponding oxides have a high barrier to inversion at the phosphorus center. researchgate.netrsc.org This stability allows for the isolation of enantiomerically pure chiral phosphorus compounds, which are highly valuable as ligands in asymmetric catalysis. nsf.govresearchgate.net

The tautomerization of an SPO to its P(III) phosphinous acid form, a key equilibrium, proceeds with retention of configuration at the stereogenic phosphorus atom. nsf.gov This ensures that the chirality is maintained during reactions where the tautomeric form might be the active species. The configurational stability has enabled the separation of enantiomers through methods such as classical resolution or High-Performance Liquid Chromatography (HPLC) on a chiral support. nsf.gov

While the P(V) oxide is configurationally robust, the inversion barrier can be significantly lower in related P(III) species, particularly when coordinated to a metal. For example, palladium(II) terminal phosphido complexes derived from dimesitylphosphine have been shown to exhibit a low barrier to phosphorus inversion. csic.es This highlights the influence of the phosphorus oxidation state and coordination environment on the stability of the stereocenter.

Prediction of Lewis Acidity and Catalytic Activity

While phosphines are archetypal Lewis bases, their oxidized P(V) counterparts, including phosphine oxides, can exhibit Lewis acidic character. This acidity arises from the presence of a low-lying σ* orbital that can act as an electron acceptor. rsc.org The Lewis acidity of such phosphorus compounds can be tuned by modifying their electronic properties, which in turn can be used to predict and enhance catalytic activity. rsc.orgd-nb.info

Computational models like the Activation Strain Model and Energy Decomposition Analysis are used to quantify how Lewis acidity impacts catalysis. d-nb.info Studies have shown that enhancing the Lewis acidity of a catalyst can increase the electrostatic and orbital attractions between the catalyst and the substrate. d-nb.info This stronger interaction translates directly to a lower activation barrier and, consequently, higher catalytic activity. d-nb.info Therefore, calculations predicting the Lewis acidity of a species like this compound can serve as a powerful tool for designing more active catalysts. d-nb.info

Experimentally and computationally, Lewis acidity can be quantified using methods such as the Gutmann-Beckett test or by calculating fluoride (B91410) ion affinities (FIA). escholarship.orgresearchgate.net These methods allow for the comparison of Lewis acid strength across different compounds. escholarship.org A clear correlation has been demonstrated between the predicted Lewis acidity of catalysts and their observed activity in reactions like hydrogenation, where stronger Lewis acids lead to higher yields. researchgate.net In some catalytic cycles, a P(III) species can be converted to a transient P(V) species that acts as the Lewis acidic catalyst for a specific transformation before being reduced back to the P(III) state. rsc.org

Correlation of Electronic Structure with Reactivity (e.g., Air Stability)

The electronic structure of this compound is intrinsically linked to its reactivity and stability. A key property, particularly for the parent phosphine, is its stability towards oxidation in air. Computational models based on DFT can predict the air stability of phosphines by analyzing their electronic properties. researchgate.net

A crucial parameter in these models is the energy of the Singly Occupied Molecular Orbital (SOMO) of the phosphine's radical cation. researchgate.net It is proposed that a radical cation with a lower-energy SOMO is more susceptible to reacting with atmospheric oxygen to form the corresponding phosphine oxide. researchgate.net Conversely, phosphines whose radical cations have a higher-energy SOMO are predicted to be more stable in air. researchgate.net This correlation allows for the prediction of stability based on calculated electronic structure. In addition to electronic effects, the significant steric bulk provided by the mesityl groups in dimesitylphosphine contributes substantially to its kinetic stability against oxidation. researchgate.net

The table below shows calculated SOMO energies for the radical cations of various triarylphosphines, illustrating the correlation with air stability.

| Phosphine | Calculated SOMO Energy (eV) | Predicted Air Stability |

| Phenylphosphine | < -10 | Air Sensitive |

| Triphenylphosphine (B44618) | > -10 | Air Stable |

| Generic Triarylphosphine | > -10 | Air Stable |

| Data based on a predictive model where a SOMO energy higher than -10 eV is correlated with air stability. researchgate.net |

More broadly, the correlation between electronic structure and reactivity is a fundamental concept. nih.gov Analysis of frontier molecular orbitals (HOMO-LUMO), electron density, and the Electron Localization Function (ELF) can provide valuable insights into the mechanisms of various reactions, such as cycloadditions, and help explain observed reactivity patterns. nih.gov

Molecular Dynamics and Ab-Initio Modeling for Reactive Systems

To gain a dynamic understanding of reactions involving this compound, researchers employ sophisticated computational techniques like ab-initio molecular dynamics (AIMD). youtube.com Unlike static calculations that focus on stationary points like minima and transition states, AIMD simulates the time evolution of a molecular system. youtube.com This is achieved by calculating the forces acting on the atoms "on the fly" directly from the electronic structure at each time step of the simulation, and then evolving the system according to Newton's equations of motion. youtube.com

This method allows for the exploration of the entire potential energy surface, capturing complex reactive events, solvent effects, and dynamic behavior that are inaccessible to static models. digitellinc.com However, the computational cost of AIMD has historically limited its application to relatively small systems and short timescales. youtube.com

Recent advances aim to overcome these limitations. Active learning frameworks, for example, can autonomously train accurate and fast reactive force fields during a simulation. digitellinc.commaterialscloud.org In this approach, the simulation runs with a computationally cheaper force field, and the model's predictive uncertainty is evaluated at each step. materialscloud.org If the uncertainty is high, indicating a new or poorly described region of the potential energy surface, an expensive ab-initio calculation is performed to generate new training data, thus refining the force field "on the fly". materialscloud.org This methodology makes the accurate study of complex, experimentally relevant reactive systems more computationally feasible. digitellinc.com

Molecular dynamics simulations using explicit solvent models have also provided crucial insights into the initial steps of reactions. For example, simulations of frustrated Lewis pairs in solution have been used to estimate the degree of intermolecular association and the population of encounter complexes—the fundamental starting point for the reaction. researchgate.net Such studies demonstrate that the solvent can significantly alter the preferred state of the reactants, highlighting the importance of dynamic, explicit solvent modeling for a realistic representation of reactive systems. researchgate.net

Spectroscopic and Advanced Analytical Characterization Techniques for Dimesitylphosphine Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of dimesitylphosphine oxide, offering detailed information about its structure in both solution and the solid state.

Multi-nuclear NMR provides a comprehensive picture of the molecular structure of this compound by probing the local chemical environments of phosphorus, proton, and carbon nuclei. oup.com

³¹P NMR: The ³¹P NMR spectrum provides the most direct probe of the phosphorus center. For phosphine (B1218219) oxides, the chemical shift is highly sensitive to the substituents on the phosphorus atom. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, this compound exhibits a singlet in the ³¹P NMR spectrum, with reported chemical shifts around δ = 21.8 ppm. oup.com This downfield shift is characteristic of pentavalent phosphorus (V) oxides.

¹H NMR: The ¹H NMR spectrum reveals the arrangement of protons in the molecule. For this compound, the spectrum is characterized by distinct signals for the aromatic protons of the mesityl groups and the methyl protons. The ortho and para methyl groups of the mesityl substituents typically appear as separate singlets, reflecting their unique chemical environments.